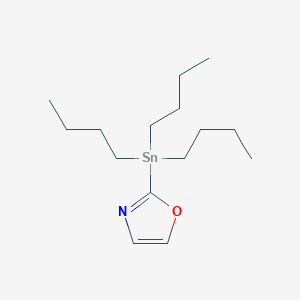

2-(Tributylstannyl)oxazole

描述

Significance of Oxazole (B20620) Core Structures in Chemical Biology and Materials Science

The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in both chemical biology and materials science. tandfonline.comtandfonline.comsemanticscholar.org Its derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. tandfonline.comtandfonline.comsemanticscholar.orgbohrium.com Several FDA-approved drugs, such as the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, feature the oxazole core, highlighting its importance in medicinal chemistry. tandfonline.comirjmets.com The unique electronic properties and structural rigidity of the oxazole ring enable it to engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comtandfonline.comsemanticscholar.org

In the realm of materials science, oxazole-based compounds are utilized in the development of functional organic materials. irjmets.com Their inherent electronic characteristics make them suitable components for creating polymers with specific optical and electronic properties. acs.org For instance, oxazole-containing polymers have been investigated for their potential in polymer solar cells and other electronic applications. rsc.orgacs.org The stronger electron-withdrawing ability of the oxazole ring compared to similar heterocycles like thiazole (B1198619) can lead to improved carrier mobility in such materials. rsc.org

Fundamental Role of Organostannyl Reagents in Transition Metal-Catalyzed Cross-Coupling Reactions

Organostannyl reagents, also known as organostannanes, are a class of organometallic compounds containing a tin-carbon bond. They play a crucial role in transition metal-catalyzed cross-coupling reactions, most notably the Stille cross-coupling reaction. jk-sci.comlibretexts.orgnumberanalytics.com This reaction, which earned its pioneers a Nobel Prize, facilitates the formation of carbon-carbon bonds by coupling an organostannane with an organic halide or triflate in the presence of a palladium catalyst. jk-sci.comnobelprize.org

The general catalytic cycle of the Stille reaction involves three key steps: libretexts.orgnumberanalytics.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. libretexts.orglibretexts.org

Transmetalation: The organic group (R²) is transferred from the organostannane (R²-SnBu₃) to the palladium(II) center, displacing the halide. libretexts.orglibretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.orglibretexts.org

A significant advantage of organostannanes, including 2-(tributylstannyl)oxazole, is their stability to air and moisture, which makes them easier to handle compared to other reactive organometallic reagents. jk-sci.com Furthermore, they are compatible with a wide array of functional groups, allowing for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. jk-sci.comsmolecule.com However, a notable drawback is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the reaction mixture. jk-sci.comorganic-chemistry.org

Overview of this compound as a Pivotal Building Block

This compound serves as a pivotal building block in organic synthesis, primarily acting as a versatile precursor for the introduction of the oxazole-2-yl moiety into a target molecule. sigmaaldrich.comsigmaaldrich.comfishersci.ca Its utility lies in its ability to readily participate in Stille cross-coupling reactions with a variety of organic electrophiles, such as aryl, heteroaryl, and vinyl halides. smolecule.comsigmaaldrich.com This reactivity allows for the construction of complex heteroaromatic systems that are prevalent in many biologically active compounds and functional materials. smolecule.com

The application of this compound is particularly evident in the total synthesis of complex natural products. For instance, it has been a key reagent in the synthesis of the inthomycin family of antibiotics, which possess a characteristic oxazole polyene fragment. beilstein-journals.org In these syntheses, the stannylated oxazole is coupled with a dienyl iodide fragment to construct the core structure of the natural product. beilstein-journals.org Similarly, in the total synthesis of phorboxazole B, a potent cytostatic marine natural product, a metalated oxazole derived from a related precursor was utilized in a key fragment coupling step. williams.edu These examples underscore the strategic importance of this compound and its derivatives in assembling complex molecular architectures that would be challenging to construct using other synthetic methods.

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 145214-05-7 |

| Molecular Formula | C₁₅H₂₉NOSn |

| Molecular Weight | 358.11 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid cymitquimica.com |

| Boiling Point | 108-110 °C at 0.2 mmHg |

| Density | 1.71 g/mL at 25 °C |

| Refractive Index | n20/D 1.4930 |

| Solubility | Insoluble in water fishersci.ca |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Linezolid |

| Oxaprozin |

| Inthomycins |

| Phorboxazole B |

Structure

2D Structure

属性

IUPAC Name |

tributyl(1,3-oxazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWGRWHKDCHINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573224 | |

| Record name | 2-(Tributylstannyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145214-05-7 | |

| Record name | 2-(Tributylstannyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tri-n-butylstannyl)oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tributylstannyl Oxazole

Direct Stannylation Approaches to 2-Stannyl Oxazole (B20620) Systems

Direct stannylation of oxazole at the C2 position is the most common and efficient route for the synthesis of 2-(tributylstannyl)oxazole. This approach involves the deprotonation of the oxazole ring followed by quenching the resulting anion with an electrophilic tin species.

Deprotonation and Quenching with Tributyltin Halides

The most established method for the synthesis of this compound involves a two-step process initiated by the deprotonation of oxazole. The C2 proton of the oxazole ring is the most acidic, making it susceptible to removal by a strong base. researchgate.net This is followed by the introduction of a tributyltin halide, typically tributyltin chloride, which is quenched by the oxazolyl anion to form the desired product.

A typical laboratory procedure involves dissolving oxazole in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature, commonly -78 °C, under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. rsc.org A strong organolithium base, n-butyllithium (n-BuLi), is then added dropwise to effect the deprotonation. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the 2-lithiooxazole intermediate. Subsequently, tributyltin chloride is added to the reaction mixture, which is then allowed to warm to room temperature. The reaction is typically stirred for an hour to ensure complete conversion. rsc.org

The workup procedure involves removal of the solvent under reduced pressure. The residue is then taken up in a nonpolar solvent like hexanes, which causes the precipitation of lithium salts. rsc.org Filtration of the precipitate followed by concentration of the filtrate yields this compound as a colorless oil. This method has been reported to provide the product in good yield, for instance, a 77% yield was achieved in one reported synthesis. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Oxazole | Tributyltin chloride | n-Butyllithium | Tetrahydrofuran/Hexane | -78 °C to room temp. | 1.5 hours | 77% | rsc.org |

Comparative Analysis of Metalation Agents and Conditions

While n-butyllithium is a widely used and effective base for the deprotonation of oxazole, other metalation agents can also be employed. The choice of the metalating agent can influence the reaction conditions, selectivity, and the stability of the resulting organometallic intermediate.

Organolithium Bases: n-Butyllithium is a strong, non-hindered base that readily deprotonates the C2 position of oxazole at low temperatures. rsc.org The resulting 2-lithiooxazole is, however, known to exist in equilibrium with a ring-opened isonitrile tautomer, which can complicate subsequent reactions. sdlookchem.combeilstein-journals.org The low temperature (-78 °C) is crucial to minimize the formation of this open-chain isomer and other side products. rsc.org

Lithium Amides: Lithium diisopropylamide (LDA) is another strong base that can be used for deprotonation. However, for oxazoles, n-BuLi is generally preferred for C2 lithiation. In some substituted oxazoles, the choice between n-BuLi and LDA can influence the site of deprotonation. williams.edu

Magnesium-Based Reagents: The C2-magnesation of oxazole has been achieved using lithium tributylmagnesate at room temperature. sdlookchem.comnih.gov However, the C2-magnesated oxazole has been observed to rapidly evolve to the ring-opened isonitrile tautomer, as evidenced by 1H NMR spectroscopy. sdlookchem.com Despite this, subsequent cross-coupling reactions have been successfully performed. sdlookchem.com More recently, TMP-bases of magnesium, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), have been used for the regioselective functionalization of the oxazole scaffold, leading to magnesiated species that are stable towards ring fragmentation. nih.gov

Zinc-Based Reagents: Similar to magnesium bases, TMP-bases of zinc, like TMPZnCl·LiCl, have been employed for the metalation of oxazole. These zincated species also exhibit good stability against ring opening and react readily with various electrophiles. nih.gov The transmetalation of a 2-lithiooxazole with zinc dichloride also favors the closed-ring oxazole structure, which is attributed to the strong covalent carbon-zinc bond and the low oxophilicity of zinc. This allows for subsequent palladium-catalyzed Negishi cross-coupling reactions. beilstein-journals.org

| Metalation Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| n-Butyllithium | -78 °C in THF | High reactivity, good yields for C2-stannylation. | Potential for ring-opening of the 2-lithiooxazole intermediate. sdlookchem.combeilstein-journals.org |

| Lithium Tributylmagnesate | Room temperature in THF | Milder reaction temperature. | Rapid evolution to the ring-opened isonitrile tautomer. sdlookchem.comnih.gov |

| TMPMgCl·LiCl / TMPZnCl·LiCl | Varies | Stable metalated species, resistant to ring fragmentation. nih.gov | May require preparation of the specific TMP-base. |

Methodological Advances in this compound Preparation

While the deprotonation-quenching sequence remains the primary method for the synthesis of this compound, advancements in C-H activation and cross-coupling reactions offer potential alternative routes. Transition-metal-catalyzed direct C-H stannylation has emerged as a powerful tool in organic synthesis, potentially avoiding the need for stoichiometric strong bases and cryogenic temperatures.

Palladium-catalyzed direct C-H arylation of oxazoles has been extensively studied, demonstrating that the C2 and C5 positions are susceptible to functionalization. beilstein-journals.orgnih.gov These reactions typically proceed through a concerted metalation-deprotonation mechanism or an electrophilic metalation pathway. While direct C-H stannylation of oxazole using a palladium catalyst has not been extensively reported for the synthesis of this compound, the principles of direct C-H functionalization suggest its feasibility. Such a method would likely involve the reaction of oxazole with a tin reagent, such as hexabutylditin or tributyltin hydride, in the presence of a suitable palladium catalyst and potentially an oxidant.

The development of a catalytic direct C-H stannylation method for oxazole would represent a significant methodological advance, offering a more atom-economical and potentially milder route to this compound.

Considerations for Yield Optimization and Purity in Laboratory Synthesis

Optimizing the yield and ensuring the purity of this compound are crucial for its successful application in subsequent reactions. Several factors in the synthesis and purification process require careful consideration.

Reaction Conditions: For the deprotonation-quenching method, maintaining a low temperature (-78 °C) during the addition of n-BuLi and the initial phase of the reaction is critical to suppress the formation of the ring-opened isonitrile and other side products. rsc.org The use of anhydrous solvents and an inert atmosphere is essential to prevent quenching of the highly reactive organolithium intermediate by water or reaction with oxygen. The stoichiometry of the reagents should be carefully controlled; a slight excess of n-butyllithium is sometimes used to ensure complete deprotonation of the oxazole.

Work-up and Purification: The initial purification step of precipitating lithium salts from a nonpolar solvent like hexanes is effective in removing a significant portion of the inorganic byproducts. rsc.org However, the crude product may still contain residual tributyltin chloride or other tin-containing impurities.

For higher purity, column chromatography is often employed. Standard silica gel can be used, but organotin compounds can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition. chemicalforums.com To mitigate this, the silica gel can be neutralized by pre-washing with a basic solution, such as triethylamine in the eluent. researchgate.net

A particularly effective method for removing organotin impurities is to use a stationary phase composed of a mixture of potassium fluoride (B91410) or potassium carbonate with silica gel. researchgate.netrsc.orgsdlookchem.com These basic salts react with the tin byproducts, facilitating their removal during chromatography. For instance, a stationary phase of 10% potassium fluoride on silica has been shown to reduce organotin impurities to very low levels. researchgate.netrsc.org Similarly, a mixture of 10% potassium carbonate and silica is also highly effective. sdlookchem.com

Given that this compound is a liquid, purification by distillation under reduced pressure (Kugelrohr) can also be a viable option to obtain a highly pure product, especially for larger scale preparations. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2 Tributylstannyl Oxazole

Palladium-Catalyzed Cross-Coupling Reactions

The Stille-Migita coupling, a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile, stands as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. u-tokyo.ac.jpwiley-vch.descispace.com 2-(Tributylstannyl)oxazole is a key synthetic building block utilized as the organostannane partner in these reactions. sigmaaldrich.comsigmaaldrich.com Its participation in palladium-catalyzed cross-coupling reactions allows for the direct installation of the oxazole-2-yl moiety onto a wide array of molecular scaffolds, proving invaluable in the synthesis of complex heteroaromatic compounds. sigmaaldrich.comsigmaaldrich.com

Stille-Migita Coupling with (Hetero)aryl Halides and Triflate Electrophiles

The reaction of this compound with (hetero)aryl halides (I, Br) and triflates (OTf) is a cornerstone of its reactivity profile. sigmaaldrich.com This transformation provides an efficient route to 2-aryloxazoles and 2-heteroaryloxazoles, which are important structural motifs in medicinal chemistry and materials science. The general scheme for this reaction involves the palladium(0)-catalyzed coupling of the stannane (B1208499) with the electrophile, resulting in the formation of a new C(sp²)–C(sp²) bond and tributyltin halide or triflate as a byproduct. u-tokyo.ac.jp

The catalytic cycle, as generally accepted for the Stille reaction, involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst adds to the (hetero)aryl electrophile (R-X) to form a Pd(II) intermediate. harvard.edu This step is often faster for iodides, followed by bromides and triflates. harvard.edu

Transmetalation: The organic group from the organostannane (the oxazol-2-yl group) is transferred to the palladium(II) center, displacing the halide or triflate, and generating a new diorganopalladium(II) complex. This step is frequently the rate-determining step of the cycle. harvard.edu

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (R-oxazole) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. harvard.edu

A significant advantage of the Stille-Migita coupling is its remarkable tolerance for a wide variety of functional groups on both coupling partners. u-tokyo.ac.jpwiley-vch.de This allows for the late-stage functionalization of complex molecules without the need for extensive use of protecting groups. Functional groups such as esters (CO₂R), nitriles (CN), hydroxyls (OH), and aldehydes (CHO) are typically well-tolerated under the mild and nearly neutral reaction conditions. u-tokyo.ac.jpharvard.edu

The reaction accommodates a diverse range of (hetero)aryl halides and triflates. Electron-deficient, electron-rich, and sterically hindered aromatic and heteroaromatic systems can be successfully coupled. scispace.com For instance, this compound has been successfully coupled with 3-iodoindazole to produce ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate. sigmaaldrich.comsigmaaldrich.com While ortho-substituents on the electrophile can sometimes reduce reaction efficiency, many catalyst systems are designed to overcome this steric hindrance. scispace.com

| Electrophile | Catalyst | Ligand | Solvent | Additive | Product | Yield (%) |

| 3-Iodoindazole derivative | Pd(PPh₃)₄ | PPh₃ | N/A | None | Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate | N/A |

| Aryl Mesylate | Pd(OAc)₂ | XPhos | t-BuOH | CsF | 2-Aryl-oxazole | Moderate-Good |

| Aryl Tosylate | Pd(OAc)₂ | XPhos | t-BuOH | CsF | 2-Aryl-oxazole | Moderate-Good |

This table presents examples of coupling reactions involving heteroaryl stannanes like this compound, demonstrating the scope with different electrophiles and catalytic systems. Data synthesized from multiple sources. scispace.comsigmaaldrich.com

The choice of the palladium source and associated ligands is critical for achieving high efficiency and selectivity in the Stille coupling. nih.gov Both Pd(0) and Pd(II) complexes can serve as precatalysts. harvard.edu Common Pd(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and [Pd(IPr)(η³-cinnamyl)Cl] are reduced in situ to the active Pd(0) species. wiley-vch.dersc.org Widely used Pd(0) precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). harvard.edu

Ligand design plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Electron-rich and sterically bulky phosphine (B1218219) ligands are known to accelerate the rates of both oxidative addition and reductive elimination. wiley-vch.de

Triphenylphosphine (PPh₃): A standard, versatile ligand used in many Stille couplings, often as part of the Pd(PPh₃)₄ complex. sigmaaldrich.comresearchgate.net

Tri(tert-butyl)phosphine (P(t-Bu)₃): A bulky, electron-rich ligand effective for coupling less reactive electrophiles like aryl chlorides. wiley-vch.de

Biarylphosphines (e.g., XPhos): These ligands have proven highly effective for coupling challenging substrates, including aryl sulfonates like mesylates and tosylates, which are often less reactive than halides. scispace.com

N-Heterocyclic Carbenes (NHCs): In modern catalysis, NHC ligands are used to form highly active and stable palladium complexes, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which have been shown to be effective for Stille-Migita cross-couplings of heteroaromatic compounds. sigmaaldrich.com

The selection of the catalyst and ligand system is tailored to the specific substrates being coupled to optimize reaction rates and yields. rsc.org

Additives and solvents can have a profound impact on the outcome of Stille couplings. Their effects are often complex and not fully understood, but they can significantly influence reaction rates and yields. uwindsor.ca

Additives:

Copper(I) Iodide (CuI): CuI is a common additive that can increase the reaction rate, sometimes by orders of magnitude. harvard.edu It is believed to act as a scavenger for free phosphine ligands in the solution, as high ligand concentration can inhibit the rate-determining transmetalation step. harvard.edu In other cases, it may participate in a competing transmetalation pathway.

Chloride Salts (e.g., LiCl): The effect of lithium chloride is highly dependent on the solvent and substrates. In polar solvents like DMF, it can promote the coupling. nih.gov In less polar solvents like THF, LiCl can accelerate the oxidative addition of aryl triflates, which may be the rate-determining step in some systems. researchgate.net

Fluoride (B91410) Sources (e.g., CsF): Cesium fluoride is often used as an additive, particularly in couplings involving less reactive partners. scispace.comresearchgate.net It is proposed that fluoride can coordinate to the tin atom, forming a hypervalent stannate species that is more nucleophilic and undergoes transmetalation at a faster rate. harvard.edu

Solvents: The choice of solvent is critical and can influence reaction pathways.

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and tetrahydrofuran (B95107) (THF) are frequently used. harvard.edunih.gov The polarity of the solvent can affect the rates of the catalytic cycle steps. For example, polar solvents may be better at stabilizing charged intermediates formed during oxidative addition. researchgate.net

Nonpolar Solvents: Toluene is also a common solvent, particularly in reactions run at higher temperatures. u-tokyo.ac.jp The choice between polar and nonpolar solvents can sometimes alter the selectivity of the reaction when multiple reactive sites are present. researchgate.net

Coupling with Vinyl Halides and Other Unsaturated Electrophiles

In addition to aryl electrophiles, this compound is a competent coupling partner for various unsaturated electrophiles, most notably vinyl halides. sigmaaldrich.commcmaster.ca The Stille coupling with vinyl halides provides a stereospecific method for the synthesis of 2-vinyloxazoles, where the configuration of the double bond in the vinyl halide is retained in the product. harvard.edu This is a significant advantage for the synthesis of geometrically defined olefins.

The reaction proceeds through the same fundamental catalytic cycle as with aryl halides. Vinyl iodides, bromides, and even chlorides can be used, with reactivity generally following the order I > Br > Cl > OTf. nih.govresearchgate.net The coupling is compatible with a wide range of substituents on the vinyl halide, making it a valuable tool for building complex molecular architectures containing the oxazole-alkene linkage.

Regioselectivity and Site-Specific Functionalization of the Oxazole (B20620) Ring

The use of this compound in Stille couplings offers excellent control over the regioselectivity of functionalization on the oxazole ring. The carbon-tin bond is located exclusively at the C2 position of the oxazole heterocycle. Consequently, the palladium-catalyzed cross-coupling reaction occurs specifically at this site.

This inherent regioselectivity is a major synthetic advantage, as it allows for the unambiguous introduction of aryl, heteroaryl, or vinyl substituents at the C2 position without affecting the C4 or C5 positions. Direct functionalization of the oxazole ring through other methods can often lead to mixtures of isomers, requiring tedious separation steps. The Stille-Migita coupling of this compound thus provides a reliable and predictable method for the site-specific elaboration of the oxazole core, which is critical in the systematic exploration of structure-activity relationships in drug discovery and the precise design of functional materials.

Other Synthetic Transformations Involving the Stannyl (B1234572) Group

While this compound is overwhelmingly utilized in palladium-catalyzed Stille cross-coupling reactions, the tributylstannyl moiety itself can be involved in other synthetic transformations. These reactions leverage the unique reactivity of the carbon-tin bond to achieve functional group interconversions and selective derivatizations.

The C(sp²)–Sn bond in this compound is susceptible to cleavage by various electrophilic reagents, enabling the conversion of the stannyl group into other functionalities. This provides a pathway to 2-substituted oxazoles that are not directly accessible through Stille coupling.

Destannylative Halogenation: A primary example of functional group interconversion is the replacement of the tributylstannyl group with a halogen. Treatment of organostannanes with halogens such as iodine (I₂), bromine (Br₂), or sources of electrophilic chlorine can lead to the corresponding organohalides. gelest.comresearchgate.net In the case of this compound, this would yield 2-halooxazoles. The cleavage of aryl-tin bonds is generally more facile than that of alkyl-tin bonds, allowing for selective reaction at the oxazole ring. gelest.com

Protodestannylation: Reaction with mineral acids can cleave the carbon-tin bond, replacing the stannyl group with a hydrogen atom. gelest.com This process, known as protodestannylation, effectively converts the stannylated oxazole back to the parent oxazole heterocycle.

Transmetalation to Other Metals: The oxazolyl group can be transferred from tin to other metals, notably lithium, through reaction with organolithium reagents like n-butyllithium. This Sn/Li exchange would regenerate the 2-lithiooxazole anionic intermediate, which can then be trapped by a different set of electrophiles than those typically used in Stille couplings.

Table 1: Plausible Functional Group Interconversions of this compound

| Reagent | Transformation | Product Type | Plausible Mechanism |

|---|---|---|---|

| I₂, Br₂, Cl₂ | Destannylative Halogenation | 2-Halooxazole | Electrophilic Cleavage |

| HCl, H₂SO₄ | Protodestannylation | Oxazole | Electrophilic Cleavage |

| n-BuLi | Sn/Li Exchange | 2-Lithiooxazole | Transmetalation |

The reactivity of this compound can be controlled to achieve selective transformations at either the stannyl moiety or the oxazole ring.

Redistribution Reactions: Organotin compounds can undergo redistribution (comproportionation) reactions. gelest.com For example, reacting a tetraorganotin compound (R₄Sn) with tin tetrachloride (SnCl₄) can yield mixed organotin halides such as R₃SnCl and R₂SnCl₂. gelest.com Applying this to this compound, a reaction with SnCl₄ could potentially replace one or more butyl groups with chloride atoms, modifying the reactivity of the organostannane itself for subsequent coupling reactions.

Selective Metalation of the Oxazole Ring: While the C2 position is occupied by the stannyl group, other positions on the oxazole ring can be functionalized through selective deprotonation using strong bases, creating opportunities for derivatization while leaving the stannyl group intact for a subsequent Stille coupling. Studies have shown that oxazole and substituted oxazoles can be regioselectively metalated at the C4 or C5 positions, providing access to anionic intermediates that react with various electrophiles. nih.govnih.gov This allows for a stepwise, regioselective construction of polysubstituted oxazoles.

Elucidation of Reaction Mechanisms

The predominant utility of this compound is in the Stille cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com The mechanism has been studied extensively and proceeds via a catalytic cycle involving a palladium complex. wikipedia.orguwindsor.ca

The mechanism of transmetalation can vary, but for aryl stannanes like this compound, an associative pathway is commonly proposed. wikipedia.org Kinetic studies and mechanistic investigations suggest a cyclic transition state. mdma.ch In this model, the organostannane coordinates to the palladium complex, followed by the formation of a bridged intermediate that facilitates the transfer of the oxazolyl group and subsequent elimination of tributyltin halide. mdma.ch An important feature of this proposed mechanism is that it places the incoming oxazolyl group and the other organic partner in a cis orientation on the palladium center, which is a prerequisite for the subsequent reductive elimination step. mdma.ch

The rate of transfer of organic groups from tin follows the general trend: alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) >> alkyl. This inherent reactivity difference is crucial for the success of the reaction, as it ensures the selective transfer of the desired sp²-hybridized oxazolyl group over the sp³-hybridized butyl groups attached to the tin atom. wikipedia.org

The Stille coupling cycle is initiated by the oxidative addition of an organic electrophile (typically an aryl or vinyl halide/triflate) to a palladium(0) complex. csbsju.edulibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new square planar palladium(II) species, with the formal oxidation state of palladium changing from 0 to +2. uwindsor.calibretexts.org Mechanistic studies have shown that this addition often proceeds through a concerted, three-center transition state, initially yielding a cis-palladium(II) complex. uwindsor.camdma.ch This cis isomer is often in rapid equilibrium with the more thermodynamically stable trans isomer, which is frequently the only palladium(II) species observed during the reaction. uwindsor.camdma.chlibretexts.org

The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups coupled to the palladium(II) center—the oxazolyl group from the stannane and the group from the organic electrophile—are joined to form a new carbon-carbon bond. csbsju.edulibretexts.org This process regenerates the catalytically active palladium(0) species, allowing the cycle to continue. csbsju.edu For reductive elimination to occur, the two organic ligands must be situated in a cis arrangement on the palladium complex. mdma.chlibretexts.org If the intermediate is in the trans configuration, a trans-to-cis isomerization must precede the final bond-forming step. libretexts.org

Table 2: Key Steps in the Stille Catalytic Cycle for this compound

| Step | Reactants | Key Intermediate | Products | Change in Pd Oxidation State |

|---|---|---|---|---|

| Oxidative Addition | Pd(0) + R-X | cis/trans-[Pd(II)(R)(X)L₂] | - | 0 → +2 |

| Transmetalation | [Pd(II)(R)(X)L₂] + Oxazole-SnBu₃ | cis-[Pd(II)(R)(Oxazole)L₂] | X-SnBu₃ | No Change |

| Reductive Elimination | cis-[Pd(II)(R)(Oxazole)L₂] | - | R-Oxazole + Pd(0) | +2 → 0 |

While the Stille reaction is predominantly described by the ionic, stepwise mechanism outlined above, the potential for alternative pathways exists.

Radical Pathways: The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent (e.g., to form 2,2'-bioxazole). This side reaction is believed to proceed through two possible mechanisms, one of which involves a radical process initiated by the palladium(0) catalyst. wikipedia.org Furthermore, the homolytic cleavage of Sn-C bonds in organotin compounds can be promoted by the presence of radical species, suggesting that under certain conditions, radical pathways could compete with the main catalytic cycle. nih.gov

Anionic Intermediates: The synthesis of this compound itself provides a clear example of the importance of anionic intermediates in oxazole chemistry. The standard synthesis involves the deprotonation of oxazole at the C2 position with a strong base like n-butyllithium at low temperature to form a highly reactive 2-lithiooxazole intermediate. chemicalbook.com This nucleophilic anionic species is then quenched with tributyltin chloride to afford the final product. chemicalbook.com The generation and trapping of such organolithium species are fundamental to the preparation of many organometallic reagents used in cross-coupling chemistry. nih.gov

Compound Index

Strategic Applications of 2 Tributylstannyl Oxazole in Complex Molecule Synthesis

Construction of Advanced Heteroaromatic Architectures

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. In this context, 2-(tributylstannyl)oxazole serves as an effective nucleophilic partner, readily undergoing transmetalation with a palladium(II) species, which then participates in reductive elimination to form the desired coupled product. This methodology has been widely exploited for the synthesis of a diverse range of oxazole-containing heteroaromatic compounds.

Synthesis of Polyheterocyclic Systems (e.g., Benzobisoxazoles)

While direct, specific examples of the use of this compound for the synthesis of benzobisoxazoles are not extensively documented in readily available literature, the principles of Stille coupling suggest its potential utility in such endeavors. The construction of benzobisoxazole frameworks typically involves the condensation of aminohydroxybenzenes with dicarboxylic acids or their derivatives. However, a convergent approach utilizing this compound could be envisioned. For instance, a dihalo-dihydroxy- or dihalo-diamino-benzene derivative could be doubly coupled with this compound, followed by intramolecular cyclization to furnish the benzobisoxazole core. The feasibility of this approach would depend on the optimization of reaction conditions to favor the desired double coupling over mono-coupling and subsequent side reactions.

Preparation of Concatenated and Fused Azole Compounds

The synthesis of concatenated and fused azole systems, which are of significant interest due to their unique electronic and photophysical properties, can be effectively achieved using this compound. Stille coupling reactions provide a powerful tool for the iterative connection of heterocyclic units. For example, a halo-substituted oxazole (B20620) can be coupled with this compound to generate a bi-oxazole system. This resulting bi-oxazole can be further functionalized with a halogen and subjected to another coupling reaction to create longer concatenated chains of oxazoles.

Furthermore, this reagent is instrumental in the synthesis of fused azole compounds. By strategically employing substrates containing multiple reaction sites, intramolecular Stille couplings can be orchestrated to construct complex polycyclic aromatic systems containing the oxazole ring. An example of this is the preparation of Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate, which is achieved by reacting this compound with 3-iodoindazole in the presence of a palladium catalyst. chemicalbook.comchemicalbook.com

Total Synthesis of Natural Products and Their Analogues

The oxazole ring is a recurring structural motif in a multitude of natural products exhibiting a broad spectrum of biological activities. The reliable introduction of this heterocycle is often a critical step in the total synthesis of these complex molecules. This compound has proven to be an invaluable reagent in this regard, facilitating the convergent assembly of intricate molecular architectures.

Integration into Convergent Synthetic Routes (e.g., Inthomycins)

A prominent example of the strategic use of an oxazole-containing organostannane is in the total synthesis of the inthomycin family of natural products. sigmaaldrich.com Inthomycins are characterized by a methylene-interrupted oxazolyltriene unit. In a convergent synthesis approach, the molecule is retrosynthetically disconnected into key fragments that are synthesized independently and then coupled together in the later stages of the synthesis.

In the synthesis of inthomycins, a vinylstannane derivative of oxazole is often employed. For instance, (E)-5-(3-(tributylstannyl)allyl)oxazole has been used in an isomerization-free Stille coupling with a chiral β-lactone fragment to construct the core structure of inthomycins A, B, and C. sigmaaldrich.com This convergent strategy allows for the efficient and stereocontrolled assembly of the complex natural products. The first racemic synthesis of inthomycin A involved the Stille coupling between an oxazole vinylstannane and a dienyl iodide as a key final step. sigmaaldrich.com

| Inthomycin Synthesis Fragment A | Inthomycin Synthesis Fragment B | Coupling Reaction | Key Reagent | Natural Product |

| Chiral β-lactone | (E)-5-(3-(tributylstannyl)allyl)oxazole | Stille Coupling | Palladium Catalyst | Inthomycins A, B, C |

| Dienyl iodide | Oxazole vinylstannane | Stille Coupling | Palladium Catalyst | Inthomycin A (racemic) |

Formation of Key Stereogenic Centers and Macrocyclic Structures

While this compound itself does not directly participate in the creation of stereogenic centers, its incorporation into a molecule can be a crucial step in a synthetic sequence that does establish stereochemistry. The oxazole ring can act as a rigidifying element, influencing the conformation of a molecule and thereby directing subsequent stereoselective reactions.

In the context of macrocyclic structures, the Stille coupling of this compound with a suitably functionalized linear precursor can be a key macrocyclization step. By having a vinyl or aryl halide at one end of a long chain and a stannyl (B1234572) group at the other, an intramolecular Stille coupling can be induced to form a large ring. The oxazole moiety, once incorporated, can impart specific conformational constraints on the macrocycle, which is often critical for its biological activity. For example, in the synthesis of phorboxazole A analogues, a complex marine natural product with potent cytostatic activity, a Stille coupling involving this compound was utilized to introduce the oxazole ring, a key component of the macrocyclic structure. nih.gov

Development of Pharmaceutical and Agrochemical Scaffolds

The oxazole nucleus is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic properties. Its ability to act as a bioisostere for amide and ester groups, along with its capacity to engage in hydrogen bonding and other non-covalent interactions, makes it an attractive component in the design of new drugs.

The use of this compound allows for the efficient construction of libraries of oxazole-containing compounds for screening against various biological targets. For instance, it can be coupled with a range of aryl and heteroaryl halides to generate diverse scaffolds for drug discovery programs. An example includes the synthesis of hedgehog/smoothened antagonists based on a phthalazine (B143731) core, where the introduction of an oxazole moiety was explored to modulate the compound's properties. chemicalbook.com

Access to Biologically Active Oxazole Derivatives

The oxazole ring is a privileged scaffold found in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govchemmethod.com The strategic use of this compound in Stille cross-coupling reactions provides a direct and efficient route to access these complex and pharmacologically significant molecules.

A notable example is its application in a synthetic strategy toward ajudazol A , a potent, antifungal, and cytotoxic metabolite isolated from myxobacteria. sigmaaldrich.com The synthesis plan for the eastern portion of ajudazol A utilized a Stille cross-coupling between this compound and a complex vinyl iodide fragment, demonstrating the reagent's utility in constructing highly functionalized natural product frameworks. sigmaaldrich.com This key C-C bond formation highlights the reagent's compatibility with sensitive functional groups present in advanced synthetic intermediates.

Furthermore, this compound is employed in the synthesis of novel heterocyclic systems with potential therapeutic applications. For instance, it reacts with 3-iodoindazole in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to produce Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate . sigmaaldrich.comsigmaaldrich.com Indazole derivatives are a well-established class of compounds in medicinal chemistry, known for a range of activities, and this reaction provides a straightforward method for incorporating an oxazole moiety to explore new chemical space.

The table below summarizes representative examples of biologically relevant molecules synthesized using this compound.

| Target Molecule/Scaffold | Coupling Partner | Catalyst | Significance |

| Ajudazol A (Eastern Portion) | Complex Vinyl Iodide | Palladium Catalyst | Access to a pharmacologically active natural product. sigmaaldrich.com |

| Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate | 3-Iodoindazole | Pd(PPh₃)₄ | Synthesis of novel oxazole-indazole hybrids. sigmaaldrich.comsigmaaldrich.com |

Contribution to Drug Discovery and Structure-Activity Relationship Studies

Drug discovery programs rely heavily on the ability to synthesize a wide variety of analogues of a lead compound to conduct thorough Structure-Activity Relationship (SAR) studies. researchgate.netnih.gov SAR investigations systematically modify a molecule's structure to understand how these changes affect its biological activity, ultimately leading to the identification of more potent and selective drug candidates. nih.govnih.gov

This compound is an invaluable tool in this process due to the broad scope and reliability of the Stille cross-coupling reaction. nih.gov It allows medicinal chemists to readily couple the oxazole core with a diverse range of (hetero)aryl halides, each bearing different substituents. sigmaaldrich.comsigmaaldrich.com This modular approach enables the rapid generation of a library of related compounds, where the properties of the molecule can be systematically tuned. For example, by coupling this compound with a series of substituted aryl iodides, chemists can explore the effects of steric and electronic variations on a molecule's interaction with a biological target.

The synthesis of oxazole-thiazole bis-heterocycles using combinatorial and parallel synthesis approaches exemplifies how libraries of complex molecules can be built. nih.gov While not exclusively using Stille coupling, this strategy underscores the importance of having versatile building blocks to generate molecular diversity. The robust nature of this compound makes it highly suitable for such automated or parallel synthesis platforms, facilitating the exploration of SAR. By creating a matrix of compounds—for instance, by reacting various substituted 2-(tributylstannyl)oxazoles with an array of different halide partners—researchers can efficiently map the structural requirements for optimal biological activity.

Synthesis of Functional Materials and Organic Electronic Precursors

The unique electronic properties of the oxazole ring make it an attractive component for the construction of functional organic materials. Its inclusion in conjugated systems can influence key characteristics such as charge transport, light absorption, and emission, making it relevant for applications in organic electronics.

Preparation of Conjugated Oligomers and Polymers for Optoelectronic Applications

Conjugated polymers, characterized by an extended π-system along the polymer backbone, are central to the field of organic electronics, finding use in devices like organic photodetectors (OPDs) and organic light-emitting diodes (OLEDs). researchgate.net The incorporation of specific heterocyclic units is a common strategy to tune the optoelectronic properties of these materials.

Research has demonstrated the synthesis of Benzo[1,2-d:4,5-d']bis(oxazole) (BBO)-based polymers for use in high-performance OPDs. researchgate.net While various polymerization methods exist, the Stille coupling is a premier technique for constructing well-defined conjugated polymers. A general and powerful strategy involves the palladium-catalyzed polycondensation of a di-stannylated monomer with a di-halogenated monomer.

In this context, this compound serves as a model for the reactivity of stannylated oxazoles. The synthesis of oxazole-containing polymers can be achieved by coupling a bis-stannyl derivative of an aromatic compound with a di-bromo-oxazole, or conversely, by coupling a bis-tributylstannyl-oxazole derivative with a di-bromo(hetero)aromatic partner. For instance, coupling with di-brominated thiophene (B33073) or furan (B31954) derivatives can lead to polymers with tailored band gaps and charge mobility. nih.gov The ability to strategically place oxazole units within a polymer chain allows for precise control over the final material's electronic behavior.

| Polymer Component | Rationale for Inclusion | Potential Application |

| Oxazole | Electron-deficient heterocycle, tunes HOMO/LUMO levels. | Organic Photodetectors (OPDs), Organic Field-Effect Transistors (OFETs). researchgate.net |

| Thiophene | Electron-rich heterocycle, promotes charge transport. | Organic Photovoltaics (OPVs), OFETs. nih.gov |

| Phenylene | Rigid aromatic spacer, enhances conjugation length. | OLEDs, Molecular Wires. aau.dk |

Design and Synthesis of Molecular Wires and Semiconducting Components

Molecular wires are linear, conjugated molecules designed to conduct electrical current at the nanoscale. aau.dk These structures are fundamental components for the future of molecular electronics. The synthesis of such molecules often relies on iterative cross-coupling reactions to link aromatic and heteroaromatic building blocks into a rigid, rod-like structure. aau.dk

The Stille coupling, utilizing reagents like this compound, is ideally suited for this purpose. It allows for the precise and sequential incorporation of the oxazole heterocycle into an oligomeric chain. For example, an iterative approach could involve coupling this compound with an iodo-bromo-benzene. The resulting product, now containing a terminal bromine, can be subjected to a subsequent coupling reaction, extending the conjugated system. This step-wise construction provides ultimate control over the length and composition of the molecular wire.

The synthesis of oligo(phenylene ethynylene)s, a well-known class of molecular wires, often uses palladium-catalyzed coupling reactions. aau.dk By analogy, this compound can be used to create hybrid structures, such as oligo(phenylene-oxazole)s, where the electronic properties are modulated by the inclusion of the electron-deficient oxazole ring. These oxazole-containing oligomers represent advanced precursors for semiconducting components in molecular-scale electronic devices.

Computational Chemistry and Theoretical Characterization of 2 Tributylstannyl Oxazole and Its Reactivity

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(tributylstannyl)oxazole, these calculations would elucidate the distribution of electrons and the nature of chemical bonding, which are key determinants of its reactivity.

A Frontier Molecular Orbital (FMO) analysis would be crucial in predicting the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

A computational study would likely reveal that the HOMO is localized on the tin-carbon bond of the tributylstannyl group, indicating that this is the site of nucleophilic attack. The LUMO, on the other hand, would likely be distributed over the oxazole (B20620) ring, suggesting its susceptibility to electrophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Primarily localized on the Sn-C bond and tributyl groups. |

| LUMO | -0.5 | Primarily localized on the π* orbitals of the oxazole ring. |

Note: The values in this table are hypothetical and represent expected trends for illustrative purposes, as specific computational data for this compound is not available.

An analysis of the charge distribution would provide insight into the polarity of the bonds within the this compound molecule. Methods such as Natural Bond Orbital (NBO) analysis would be employed to calculate the partial atomic charges.

It is expected that the tin atom would carry a significant positive charge due to its lower electronegativity compared to the carbon atom of the oxazole ring to which it is attached. This C-Sn bond would be highly polarized, which is characteristic of organostannanes and is a key factor in their utility in cross-coupling reactions. The analysis would also detail the nature of the bonding, confirming the covalent character of the C-Sn bond with a significant ionic contribution.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this would be particularly valuable for understanding its role in palladium-catalyzed Stille coupling reactions.

A computational study of the Stille coupling reaction involving this compound would involve locating the transition state structures for the key elementary steps: oxidative addition, transmetalation, and reductive elimination. The geometries of these transition states would reveal the atomic arrangements at the point of highest energy along the reaction pathway.

The energetics of these transition states would be calculated to determine the activation energy for each step. This information is critical for understanding the kinetics of the reaction. For the transmetalation step, the calculations would likely model the interaction between the organostannane and the palladium complex, showing the transfer of the oxazole group from tin to palladium.

By mapping the energy profile along the reaction coordinate, a complete picture of the reaction mechanism can be obtained. This analysis would identify the rate-determining step of the Stille coupling reaction with this compound, which is often the transmetalation or reductive elimination step. Understanding the rate-determining step is crucial for optimizing reaction conditions to improve yields and reaction rates. The solvent effects on the reaction mechanism could also be modeled to provide a more realistic description of the process.

Prediction of Spectroscopic Properties Relevant to Reaction Monitoring

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the experimental characterization and monitoring of reactions involving this compound.

Theoretical calculations of NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn) would aid in the structural elucidation of the compound and its reaction products. The predicted shifts could be compared with experimental data to confirm the structure. Furthermore, the calculation of vibrational frequencies (IR and Raman spectra) would provide a theoretical spectrum that can be used to identify characteristic vibrational modes of the molecule, which could be useful for in-situ reaction monitoring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Predicted Data | Significance |

|---|---|---|

| ¹³C NMR | δ (C-Sn) ≈ 165 ppm | Characteristic chemical shift for the carbon attached to tin. |

| ¹¹⁹Sn NMR | δ ≈ +5 ppm | Chemical shift is sensitive to the coordination environment of the tin atom. |

Note: The values in this table are illustrative and based on typical ranges for similar organotin compounds, as specific calculated data for this compound is not available.

Future Perspectives and Emerging Avenues in 2 Tributylstannyl Oxazole Chemistry

Design of Environmentally Benign Synthetic Protocols and Tin Alternatives

The inherent toxicity and persistence of organotin compounds necessitate a shift towards more environmentally responsible synthetic methods. Future research is intensely focused on mitigating the environmental footprint associated with 2-(tributylstannyl)oxazole and developing viable, less toxic alternatives.

A primary strategy involves redesigning reaction conditions to align with the principles of green chemistry. researchgate.net This includes the replacement of hazardous organic solvents with aqueous systems. Protocols utilizing polyethylene glycol (PEG-400) and the designer surfactant TPGS-750-M have shown promise for Stille couplings, allowing reactions to proceed in water, often at room temperature, thereby reducing energy consumption and simplifying product isolation. organic-chemistry.orgrsc.org Such methods not only offer a greener medium but also enhance sustainability through the potential for catalyst and solvent recycling. organic-chemistry.org

Another critical research direction is the development of tin-free cross-coupling reagents for the synthesis of oxazole-containing compounds. Scientists are exploring alternative organometallic and metal-free reagents to replace organostannanes. Promising substitutes include organobismuth and organozirconium compounds, which exhibit lower toxicity while still demonstrating catalytic prowess. bdmaee.netallhdi.com Furthermore, transition-metal-free activation methods are gaining traction. Strategies involving hypervalent iodine-mediated coupling, photoinduced activation, and electrochemical activation present innovative pathways to form crucial carbon-carbon bonds without relying on either tin or precious metal catalysts like palladium. bioengineer.org

Table 1: Comparison of Traditional vs. Green Approaches for Oxazole (B20620) Synthesis

| Feature | Traditional Stille Coupling | Emerging Green Protocols |

| Solvent | Anhydrous organic solvents (e.g., Toluene, Dioxane) | Water, PEG-400, Ionic Liquids |

| Tin Reagent | This compound | Minimized use or replacement with Bismuth, Zirconium, or Silane reagents |

| Catalyst | Palladium-based | Recyclable Palladium systems, Nanoparticle catalysts, Metal-free options |

| Energy Input | Often requires heating | Room temperature or microwave irradiation |

| Waste | Toxic organotin byproducts, organic solvent waste | Biodegradable byproducts, aqueous waste |

Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

While the palladium-catalyzed Stille reaction is effective, the quest for superior catalysts continues. Future developments aim to reduce catalyst loadings, broaden substrate scope, and achieve higher selectivity under milder conditions. Research is moving beyond traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) towards more sophisticated and robust systems.

One major advancement lies in the design and application of highly active palladium precatalysts and specialized ligands. Bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been shown to facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle, allowing for the coupling of even challenging substrates like aryl chlorides at low catalyst loadings. orgsyn.orgnih.gov The development of monoligated palladium(0) species, L1Pd(0), is at the forefront of this research, as these low-coordinate complexes are identified as the most active species in the cross-coupling cycle. nih.gov

Furthermore, innovative catalytic systems are being explored that offer different modes of activation or improved stability. For instance, the use of an efficient Pd(OAc)2/orotic acid system has been developed for Stille reactions. researchgate.net Another promising area is the use of in situ formed palladium nanoparticles, which can be generated from simple palladium salts in green solvents like PEG-400, offering a recyclable and highly active catalytic solution. researchgate.net These novel systems are crucial for enhancing the economic and environmental viability of reactions involving this compound.

Expansion of Synthetic Utility to New Classes of Organic Transformations

While the Stille reaction is the cornerstone of this compound's application, its synthetic potential is far from fully exploited. Future research aims to unlock new reactivity patterns and employ this versatile reagent in a broader range of organic transformations.

A significant emerging field is the integration of organostannanes with visible-light photoredox catalysis . sigmaaldrich.combeilstein-journals.org This approach uses light to generate reactive radical intermediates under exceptionally mild conditions. acs.org By merging photoredox cycles with transition metal catalysis, novel reaction pathways can be accessed, enabling transformations that are difficult to achieve through traditional thermal methods. nsf.gov For example, this compound could potentially participate in photoredox-mediated cross-couplings or radical addition reactions, expanding its utility for constructing complex molecular architectures.

Another avenue of exploration is the use of this compound in multicomponent reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom and step economy. beilstein-journals.org Designing novel MCRs that incorporate the oxazole moiety from a stannyl (B1234572) precursor could provide rapid access to libraries of structurally diverse and medicinally relevant heterocyclic compounds. Furthermore, the development of C-H functionalization reactions utilizing stannyl-heterocycles as coupling partners represents a powerful strategy for direct and efficient molecule elaboration, bypassing the need for pre-functionalized substrates.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The optimization of reaction conditions is a time- and resource-intensive process. The integration of this compound chemistry with high-throughput experimentation (HTE) and automated synthesis platforms is a key future direction that promises to accelerate discovery and development. rsc.org

Automated synthesis platforms , often referred to as "robo-chemists," can perform a large number of experiments simultaneously, screening variables such as catalysts, ligands, solvents, and temperatures in a fraction of the time required for manual synthesis. wikipedia.orgfairlamb.group These systems use robotic liquid and solid handlers to prepare reactions in microplates or flow reactors, enabling rapid identification of optimal conditions for Stille couplings involving this compound. nih.gov Automated droplet-flow microfluidic systems, for instance, can explore and optimize complex cross-coupling reactions with minimal reagent consumption. rsc.orgrsc.org

This hardware is increasingly coupled with intelligent software and machine learning algorithms . mit.edu These data-driven approaches can predict reaction outcomes and suggest optimal conditions based on vast datasets of previous experiments. nih.govacs.orgmit.edu By implementing feedback loops, an automated system can analyze the results of initial experiments and intelligently design subsequent trials to converge on the best-performing conditions, a process known as autonomous self-optimization. rsc.orgresearchgate.net This synergy of automation and artificial intelligence will be pivotal in efficiently exploring the reaction space of this compound and uncovering novel applications.

Table 2: Technologies for Modernizing this compound Chemistry

| Technology | Application | Potential Impact |

| Robotic Synthesis Platforms | Automated execution of hundreds of parallel reactions. | Rapid screening of catalysts, ligands, and conditions. |

| Flow Chemistry Reactors | Continuous production with precise control over reaction parameters. | Improved safety, scalability, and integration with in-line analytics. |

| Design of Experiments (DoE) | Statistical approach to systematically plan informative experiments. | Efficient optimization with fewer experiments compared to one-variable-at-a-time methods. |

| Machine Learning Models | Prediction of reaction yields and optimal conditions from data. | Accelerated discovery of novel reaction protocols and reduced experimental cost. |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms is crucial for optimization and control. A significant future trend is the development and application of advanced analytical techniques for the in situ and real-time monitoring of reactions involving this compound.

Operando spectroscopy , which involves analyzing a catalytic reaction as it happens under true working conditions, is a powerful tool for elucidating reaction mechanisms. wiley.comwikipedia.org Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products and intermediates in real-time. irb.hr This provides invaluable kinetic data and insights into the catalyst's active state. For instance, coupling machine learning protocols with IR spectroscopy can map spectroscopic fingerprints to specific atomistic structures, offering a molecule-level view of the transformation as it occurs. nih.govnih.gov

Mass spectrometry techniques are also being adapted for real-time analysis. Electrospray ionization mass spectrometry (ESI-MS) has been successfully used for the on-line monitoring of Stille reactions, allowing for the direct observation and characterization of key catalytic intermediates from the solution phase. acs.org This ability to intercept and identify transient species provides direct evidence for proposed mechanistic pathways. The implementation of these advanced in situ monitoring tools will move beyond simple reaction profiling to enable a detailed, dynamic understanding of the catalytic cycle, facilitating the rational design of more efficient and selective processes. spectroscopyonline.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(tributylstannyl)oxazole in academic laboratories?

- Methodological Answer : The primary method involves Stille coupling reactions , where tributyltin reagents are coupled with halogenated oxazole derivatives. For example, palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) between 2-bromooxazole and tributyltin reagents in anhydrous solvents like 1,4-dioxane or THF under inert conditions (N₂) yields the product. Post-reaction purification via silica gel chromatography (e.g., 20% ethyl acetate/hexane) is typical .

- Key Considerations : Catalyst loading (1–5 mol%), reaction time (24–72 h), and solvent choice significantly impact yields. Tributylstannyl oxazole derivatives are moisture-sensitive, requiring strict anhydrous conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with tin-proton coupling (³J ~10–20 Hz) observed in stannyl derivatives .

- High-Resolution Mass Spectrometry (HRMS-ESI-TOF) : Validates molecular weight and isotopic patterns (e.g., Sn isotope clusters) .

- Microwave Spectroscopy : Used to study rotational transitions and molecular geometry, particularly for methyl-substituted oxazole analogs .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert gas (Ar or N₂) at –20°C in dark, airtight containers. Tributyltin compounds degrade via hydrolysis or oxidation; stability tests on similar oxazoles (e.g., 2-(chloromethyl)oxazole) confirm room-temperature stability for short-term use .

Advanced Research Questions

Q. How can Stille coupling reactions involving this compound be optimized for challenging substrates?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(PPh₃)₂, Pd(OAc)₂, or Pd₂(dba)₃ for electron-deficient aryl halides. For sterically hindered substrates, use bulky ligands like XPhos .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity, while additives like LiCl improve tin reagent solubility .

- Reaction Monitoring : Use TLC or GC-MS to track intermediates and optimize reaction time .

Q. What computational approaches are used to predict the electronic properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Hybrid functionals (B3LYP, PBE0) accurately model vertical excitation energies and charge transfer in oxazole derivatives. Meta-hybrid functionals (M06-2X) overestimate emission energies in ESIPT studies .

- Excited-State Dynamics : TDDFT simulations at the B3LYP/6-31+G(d) level with implicit solvation (IEFPCM) predict proton-transfer barriers in benzannulated oxazoles .

Q. How does benzannulation at the oxazole ring affect photophysical properties?

- Methodological Answer : Benzannulation (e.g., naphthoxazole vs. oxazole) extends π-conjugation, leading to red-shifted absorption but minimal ESIPT emission shifts. Computational studies show increased S₁-state energy barriers due to altered charge transfer character .

- Experimental Validation : Compare fluorescence spectra of this compound with benzannulated analogs in solvents of varying polarity .

Q. What strategies resolve contradictions in reported reaction yields for tributylstannyl oxazole syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。